3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one
Description
3,4-Dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 3 and 2. The 7-position is functionalized with a 2-oxo-2-(4-pentylphenyl)ethoxy moiety, which introduces a lipophilic 4-pentylphenyl group linked via an acetyloxy bridge.
Properties
Molecular Formula |
C24H26O4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H26O4/c1-4-5-6-7-18-8-10-19(11-9-18)22(25)15-27-20-12-13-21-16(2)17(3)24(26)28-23(21)14-20/h8-14H,4-7,15H2,1-3H3 |
InChI Key |
VBTAIFZWFJLVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one typically involves the reaction of 3,4-dimethyl-2H-chromen-2-one with 2-oxo-2-(4-pentylphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in halogenated derivatives .
Scientific Research Applications
3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: Coumarins with electron-withdrawing groups (e.g., ketones, thiadiazoles) demonstrate selective MAO-B inhibition. For example, compound 7b (thiadiazole-substituted) showed moderate MAO-B inhibition (IC₅₀ ~12 µM), while piperidine derivatives (e.g., 5a-m) exhibited dual MAO-AChE inhibition, relevant for Alzheimer’s disease . The target compound’s pentylphenyl group may enhance MAO-B affinity due to hydrophobic pocket interactions .
- Antimicrobial Activity : Oxadiazole- and pyrazole-hybrid coumarins (e.g., 4-methyl-7-(2-oxo-2-(5-(substitutedthio)-1,3,4-oxadiazol-2-yl)ethoxy)-2H-chromen-2-one) displayed MIC values of 8–32 µg/mL against Staphylococcus aureus . The target compound’s lack of heterocycles may reduce antimicrobial efficacy but improve selectivity for neurological targets.
Structural Activity Relationships (SAR)
- Substituent Position: Methyl groups at positions 3 and 4 (target compound) stabilize the chromenone core, while substitutions at position 7 modulate target specificity. For instance, thiadiazole derivatives (7a-c) favor MAO-B inhibition, whereas piperidine moieties (5a-m) enhance dual AChE-MAO-B activity .
Computational and Crystallographic Insights
- Molecular Docking : Piperidine-substituted coumarins (5a-m) showed strong docking scores (−9.2 to −11.5 kcal/mol) against AChE, attributed to π-π stacking with Trp86 residues . The target compound’s pentylphenyl group may similarly engage hydrophobic pockets in MAO-B.
- Crystal Packing : Analogous compounds (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) stabilize via π-π stacking (3.5 Å interplanar distance) and intramolecular C–H···O bonds, suggesting similar packing behavior for the target compound .
Biological Activity
3,4-Dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one, with the CAS number 329903-88-0, is a synthetic compound belonging to the coumarin family. Its molecular formula is , and it has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic implications.
| Property | Value |
|---|---|
| Molecular Formula | C24H26O4 |
| Molecular Weight | 378.46 g/mol |
| CAS Number | 329903-88-0 |
| Melting Point | Not available |
| Boiling Point | Not available |
1. Antioxidant Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. A study highlighted the ability of certain coumarin compounds to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant potential is often measured using assays such as DPPH radical scavenging and ABTS assays.
2. Anticancer Activity
Coumarins are recognized for their anticancer properties. Studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has not been extensively studied in clinical trials; however, its structural analogs have demonstrated promising results against breast and colon cancer cells by modulating signaling pathways involved in cell growth and survival.
3. Antimicrobial Activity
The antimicrobial efficacy of coumarin derivatives has been documented in several studies. The compound's structure suggests potential activity against both bacterial and fungal pathogens. For instance, a related study found that certain coumarin derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Study 1: Acetylcholinesterase Inhibition
A study on related coumarin compounds demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function. Although specific data on this compound is limited, the structural similarities suggest it could exhibit comparable activity.
Case Study 2: Antioxidant Evaluation
In vitro assays have shown that derivatives similar to this compound possess strong antioxidant capabilities. For example, a study evaluated the DPPH scavenging activity of various coumarins and found that modifications at the C7 position significantly enhanced their radical-scavenging ability.
Research Findings
Recent literature emphasizes the importance of molecular hybridization in enhancing the biological activity of coumarins. By combining different pharmacophores, researchers aim to develop more potent compounds with diverse therapeutic applications.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with biological targets such as AChE.
- In Vitro Assays : Various assays have confirmed the biological activities attributed to coumarins, including cytotoxicity against cancer cells and inhibition of microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
